1-(4-Methoxyphenethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea
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Description
1-(4-Methoxyphenethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C20H20N6O2S and its molecular weight is 408.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Anticancer Effects and PI3K Inhibition : Alkylurea derivatives, including structures related to the mentioned compound, have been synthesized and evaluated for their anticancer activities. These compounds show potent antiproliferative activities against human cancer cell lines, with some derivatives demonstrating significant inhibition of tumor growth in animal models. They target the PI3K/Akt/mTOR pathway, a key signaling pathway involved in cell growth, proliferation, and survival, making them promising candidates for cancer therapy (Xiao-meng Wang et al., 2015).
Neuroprotective Properties : Derivatives of thioureas and ureas have been investigated for their neuroprotective properties, showing potential in the treatment of Parkinson's disease. Some compounds exhibit significant antiparkinsonian activity, suggesting that modifications to the urea moiety can lead to novel treatments for neurodegenerative disorders (F. Azam et al., 2009).
Synthetic Pathways and Chemical Properties
- Synthetic Methodologies : Research into synthetic methodologies has led to the development of novel heterocyclic compounds, including triazolopyridines and pyridazinones, which are structurally related to the queried compound. These studies focus on optimizing synthetic routes for producing heterocyclic cores that are prevalent in many pharmacologically active molecules, offering insights into more efficient synthesis of such compounds (H. Marley et al., 1989).
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2S/c1-28-16-4-2-14(3-5-16)8-10-21-20(27)22-12-19-24-23-18-7-6-17(25-26(18)19)15-9-11-29-13-15/h2-7,9,11,13H,8,10,12H2,1H3,(H2,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRRCRONDHRGEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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